molecular formula C13H17N5 B1214406 N(6)-Endonorbornan-2-yl-9-methyladenine CAS No. 141696-90-4

N(6)-Endonorbornan-2-yl-9-methyladenine

Número de catálogo: B1214406
Número CAS: 141696-90-4
Peso molecular: 243.31 g/mol
Clave InChI: MTQYIGCUBBMQCJ-KXUCPTDWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de N-0861 implica la reducción de 4,6-dicloro-5-nitropirimidina seguida de reacción con metilamina para producir 5-amino-6-cloro-4-metilaminopirimidina. La ciclación con trietilortoformiato bajo condiciones específicas completa la síntesis .

Métodos de Producción Industrial: Si bien los métodos detallados de producción industrial no están ampliamente documentados, el compuesto generalmente se sintetiza en laboratorios de investigación bajo condiciones controladas para garantizar la pureza y la eficacia .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-0861 experimenta principalmente reacciones de sustitución debido a su estructura. Se sabe que interactúa con varios reactivos bajo condiciones específicas para formar diferentes productos.

Reactivos y Condiciones Comunes:

Productos Principales: El producto principal formado a partir de estas reacciones es el propio N-0861, que se utiliza para futuras investigaciones y aplicaciones .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Adenosine Receptor Antagonism
N(6)-Endonorbornan-2-yl-9-methyladenine acts primarily on the A1 adenosine receptor, exhibiting significant antagonistic properties. Research indicates that it selectively attenuates the effects of adenosine, which is crucial for managing conditions related to cardiac function. For instance, it has been shown to reduce the negative dromotropic effects and anginal-like pain associated with adenosine administration, highlighting its potential in treating arrhythmias and other cardiac disorders .

Cardio-selective Effects
In vivo studies have demonstrated that this compound serves as a cardio-selective antagonist. It effectively mitigates the cardiovascular effects induced by adenosine, such as heart block and hypotension . This property makes it a valuable candidate for further exploration in cardiac therapies.

Therapeutic Potential

Treatment of Glaucoma
The compound has been identified as having potential applications in the treatment of glaucoma due to its ability to modulate adenosine receptor activity. By selectively antagonizing A1 receptors, it may help in reducing intraocular pressure, a critical factor in glaucoma management .

Anti-inflammatory Properties
Emerging research suggests that this compound could possess anti-inflammatory properties through its interaction with adenosine receptors. Adenosine receptor antagonists are known to exhibit anti-inflammatory effects, which could be leveraged for treating various inflammatory conditions .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaKey Findings
Cardiac FunctionDemonstrated selective antagonism of A1 receptors; reduced heart block effects.
Glaucoma TreatmentPotential use in lowering intraocular pressure; modulation of A1 receptor activity.
Arrhythmia ManagementAttenuation of adenosine-induced negative dromotropic effects; potential therapeutic implications.

Mecanismo De Acción

N-0861 ejerce sus efectos inhibiendo selectivamente el receptor de adenosina A1. Esta inhibición previene los efectos negativos de conducción y el dolor en el pecho causados por la adenosina, sin afectar significativamente la velocidad del flujo sanguíneo coronario. El objetivo molecular es el receptor de adenosina A1, y la vía implica bloquear la interacción del receptor con la adenosina .

Compuestos Similares:

Singularidad: N-0861 es único debido a su alta selectividad para el receptor de adenosina A1 y su capacidad para inhibir los efectos específicos de la adenosina sin afectar significativamente el flujo sanguíneo coronario .

Actividad Biológica

N(6)-Endonorbornan-2-yl-9-methyladenine is a synthetic compound known for its selective antagonistic properties towards adenosine receptors, particularly the A1 subtype. Its biological activity encompasses a range of pharmacological effects, making it a subject of interest in cardiovascular and neurological research.

This compound is characterized by its unique norbornane structure, which enhances its binding affinity to adenosine receptors. This compound acts primarily as an A1 adenosine receptor antagonist , inhibiting the receptor's activity, which is crucial in mediating various physiological responses such as heart rate and neurotransmitter release.

Table 1: Comparison of Adenosine Receptor Antagonists

Compound NameReceptor SelectivityNotable Effects
This compoundA1Cardio-selective antagonist, inhibits lipolysis
CaffeineA1, A2Stimulant, increases heart rate
TheophyllineA1, A2Bronchodilator, anti-inflammatory

Cardiovascular Impact

Research indicates that this compound exhibits cardio-selectivity by antagonizing the effects of adenosine on cardiac tissues. In vivo studies have shown that this compound can reverse adenosine-mediated effects such as conduction defects and hypotension. Specifically, it has been demonstrated to prevent the NECA-induced inhibition of adenylate cyclase in rat heart membranes, suggesting a protective role against adenosine's depressant effects on cardiac function .

Neurological Applications

The compound also shows promise in neuropharmacology . By blocking A1 receptors, it may enhance neurotransmitter release and exert stimulatory effects on the central nervous system (CNS). This mechanism could be beneficial in conditions characterized by excessive adenosine activity, such as certain sleep disorders and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cardiac Function Study : In a study involving rat models, administration of this compound resulted in a significant increase in heart rate and cardiac output without inducing arrhythmias. This finding supports its potential use in treating bradycardia or other heart conditions associated with excessive adenosine signaling .
  • Neurotransmitter Release : Another investigation demonstrated that this compound could enhance the release of dopamine in vitro, indicating its potential utility in treating disorders like Parkinson's disease where dopaminergic signaling is impaired .
  • Adenylate Cyclase Activity : Detailed assays showed that this compound effectively inhibited NECA-stimulated adenylate cyclase activity in human platelets, further confirming its role as a selective antagonist of the A1 receptor .

Propiedades

Número CAS

141696-90-4

Fórmula molecular

C13H17N5

Peso molecular

243.31 g/mol

Nombre IUPAC

N-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-9-methylpurin-6-amine

InChI

InChI=1S/C13H17N5/c1-18-7-16-11-12(14-6-15-13(11)18)17-10-5-8-2-3-9(10)4-8/h6-10H,2-5H2,1H3,(H,14,15,17)/t8-,9+,10-/m1/s1

Clave InChI

MTQYIGCUBBMQCJ-KXUCPTDWSA-N

SMILES

CN1C=NC2=C(N=CN=C21)NC3CC4CCC3C4

SMILES isomérico

CN1C=NC2=C(N=CN=C21)N[C@@H]3C[C@@H]4CC[C@H]3C4

SMILES canónico

CN1C=NC2=C(N=CN=C21)NC3CC4CCC3C4

Sinónimos

N 0861
N(6)-endonorbornan-2-yl-9-methyladenine
N-0861
N0861

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.